2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
The compound 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's intricate structure, featuring a pyrazole ring, amino groups, and tosyl groups, gives it unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, including:
Formation of the Pyrazole Ring: : Starting with a substituted hydrazine and a β-diketone, the pyrazole ring is formed through a cyclization reaction.
Amination: : Introduction of the amino groups through nucleophilic substitution.
Tosylation: : Protecting the amino groups with a tosyl chloride.
Attachment of the Methoxybenzyl Group: : Through a coupling reaction, the methoxybenzyl group is introduced.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes:
Use of Catalysts: : To accelerate reactions and increase efficiency.
Controlled Temperature and Pressure: : To ensure consistency and quality.
Purification Techniques: : Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: : Reduction can occur at various functional groups, depending on the reagents used.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the pyrazole ring and the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, permanganate, or osmium tetroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides for nucleophilic substitutions, and Lewis acids for electrophilic substitutions.
Major Products
From Oxidation: : Oxidized derivatives at the amino or benzyl groups.
From Reduction: : Reduced forms of the pyrazole ring or benzyl group.
From Substitution: : Various substituted pyrazole or benzyl derivatives.
Scientific Research Applications
This compound finds applications in multiple areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in various organic reactions.
Materials Science: : Component in the development of advanced materials due to its structural properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, useful in biochemical research.
Protein Binding: : Studied for its interactions with proteins, which could inform drug design.
Medicine
Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific pathways in diseases.
Diagnostics: : Utilized in the development of diagnostic agents due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific proteins or enzymes, affecting their function.
Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, or modification of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(p-tolylamino)-4-tosyl-1H-pyrazol-5-amine
N-(3-methoxybenzyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
Structural Complexity: : The combination of functional groups makes it more versatile in chemical reactions.
Reactivity: : The presence of tosyl and methoxy groups provides unique reactivity patterns compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Whether used in research or potential therapeutic development, 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide stands out for its versatility and potential.
Properties
IUPAC Name |
2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-18-7-11-21(12-8-18)30-27-25(37(34,35)23-13-9-19(2)10-14-23)26(28)32(31-27)17-24(33)29-16-20-5-4-6-22(15-20)36-3/h4-15H,16-17,28H2,1-3H3,(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJHNKISWAMBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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